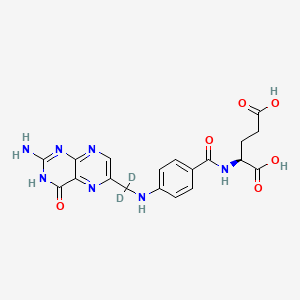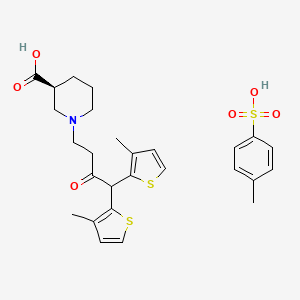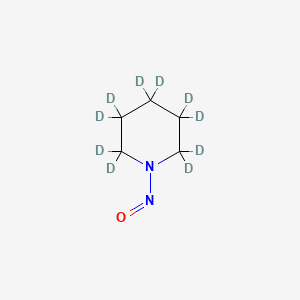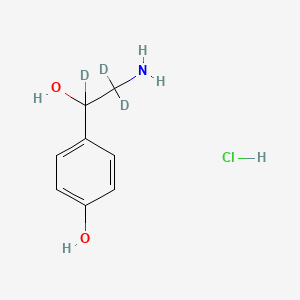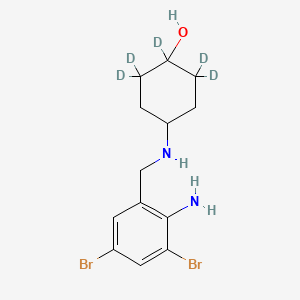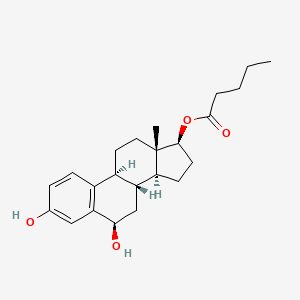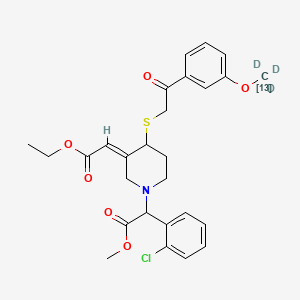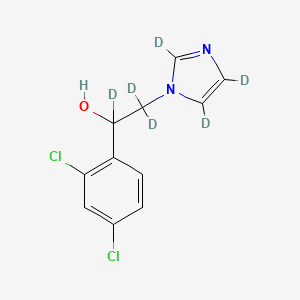
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6: is a deuterated derivative of a compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group and an imidazolyl group attached to an ethanol backbone. The deuterium atoms in the compound are used to study metabolic pathways and mechanisms of action due to their stability and distinguishable mass from hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and imidazole.
Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with imidazole to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the imidazolyl or dichlorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Isotope Labeling: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Analytical Chemistry: Employed in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology:
Metabolic Studies: Utilized in metabolic studies to understand the metabolism of drugs and other compounds.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Explored for its potential therapeutic applications in drug development.
Industry:
Chemical Manufacturing: Employed in the manufacturing of other chemical compounds and intermediates.
Quality Control: Used in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological processes and pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: The non-deuterated version of the compound.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanone: A ketone derivative with similar structural features.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethane: A saturated hydrocarbon derivative.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 unique, as it allows for the study of metabolic pathways and mechanisms with greater precision.
Stability: The deuterated compound is more stable and less prone to metabolic degradation compared to its non-deuterated counterpart.
Properties
IUPAC Name |
1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-(2,4,5-trideuterioimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i3D,4D,6D2,7D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-ZAUIHBLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
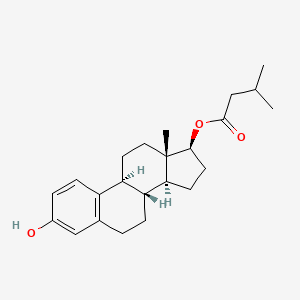
![Bicyclo[3.1.0]hexane-1-carboxaldehyde, 6,6-dimethyl-, O-acetyloxime (9CI)](/img/new.no-structure.jpg)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)
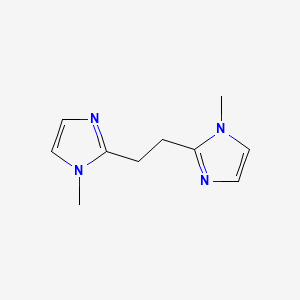
![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)
